REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([N:6]([CH:18]1[CH2:20][CH2:19]1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[F:17])=[O:8])=[O:5])#[N:2].[OH-].[Na+]>O>[NH2:2][C:1]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=2[F:17])[C:7](=[O:8])[N:6]([CH:18]2[CH2:19][CH2:20]2)[C:4](=[O:5])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N(C(=O)NC1=C(C=C(C=C1)I)F)C1CC1
|
Name
|
|
Quantity
|
24.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
962 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(N(C(N1C1=C(C=C(C=C1)I)F)=O)C1CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |